Prop-1-en-2-yl furan-3-carboxylate
Description
Prop-1-en-2-yl furan-3-carboxylate is an ester derivative comprising a furan ring substituted at the 3-position with a carboxylate group, esterified with a prop-1-en-2-yl (isopropenyl) moiety. This compound has been identified in biological contexts, such as in steamed squid samples, where it arises from esterification processes during fat metabolism . Its structure combines the aromaticity of the furan ring with the reactivity of the unsaturated propenyl ester, making it a molecule of interest in both biochemical and synthetic applications.
Properties
CAS No. |
743420-67-9 |
|---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
prop-1-en-2-yl furan-3-carboxylate |
InChI |
InChI=1S/C8H8O3/c1-6(2)11-8(9)7-3-4-10-5-7/h3-5H,1H2,2H3 |
InChI Key |
WKSDHHVIJAWYJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)OC(=O)C1=COC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-1-en-2-yl furan-3-carboxylate typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method is the condensation of furan-3-carboxylic acid with prop-1-en-2-ol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. This reaction proceeds under mild conditions and yields the desired ester product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Prop-1-en-2-yl furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Prop-1-en-2-yl furan-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex furan derivatives.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: The compound is used in the production of polymers and other materials with desirable properties.
Mechanism of Action
The mechanism of action of Prop-1-en-2-yl furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo metabolic transformations that lead to the formation of active metabolites. These metabolites can then interact with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between Prop-1-en-2-yl furan-3-carboxylate and analogous compounds:
| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| This compound | C₈H₈O₃ | Furan, ester, propenyl group | Aromatic furan, unsaturated ester |
| 4-(Prop-1-en-2-yl)furan-2-sulfonamide | C₇H₉NO₃S | Furan, sulfonamide, propenyl | Sulfonamide substitution at C2 |
| Carvone (R/S isomers) | C₁₀H₁₄O | Cyclohexenone, propenyl, ketone | Terpene backbone with ketone |
| (Prop-2-yn-1-ylsulfanyl)carbonitrile | C₄H₃NS | Propargyl, sulfanyl, nitrile | Linear alkyne with nitrile |
Key Observations :
- This compound differs from 4-(prop-1-en-2-yl)furan-2-sulfonamide in the substituent on the furan ring (ester vs. sulfonamide). The sulfonamide derivative is synthesized via sulfonation of ethyl furan-3-carboxylate, indicating shared synthetic pathways but divergent functionalization .
- Carvone shares the propenyl group but incorporates it into a terpene framework, enabling biological activity (e.g., antiviral properties in basil extracts) absent in the furan-based esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
